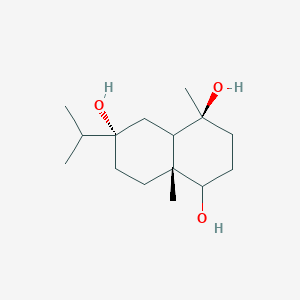

Eudesmane-1beta,4beta,7alpha-triol

Description

Eudesmane-1β,4β,7α-triol (CAS: 145400-02-8) is a eudesmane-type sesquiterpenoid with the molecular formula C₁₅H₂₈O₃. It is characterized by three hydroxyl groups at positions 1β, 4β, and 7α on the eudesmane skeleton. This compound is commonly isolated from plant sources, such as Homalomena occulta, and serves as a reference standard in pharmaceutical quality control due to its high purity (≥98%) and well-defined analytical profiles . Its structural elucidation relies on advanced spectroscopic techniques, including HPLC, MS, IR, and NMR, which are critical for verifying its identity and purity in research and industrial applications .

Propriétés

Formule moléculaire |

C15H28O3 |

|---|---|

Poids moléculaire |

256.38 g/mol |

Nom IUPAC |

(4S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol |

InChI |

InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11?,12?,13-,14+,15+/m1/s1 |

Clé InChI |

HZQODNRPUJAVLV-IFOPZJACSA-N |

SMILES isomérique |

CC(C)[C@@]1(CC[C@]2(C(CC[C@](C2C1)(C)O)O)C)O |

SMILES canonique |

CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Natural Extraction and Isolation

Eudesmane-1β,4β,7α-triol is predominantly isolated from plants in the Asteraceae and Araceae families, such as Homalomena occulta and Artemisia species. Key steps include:

Solvent Extraction

- Plant Material : Dried rhizomes or aerial parts are ground into powder and subjected to sequential solvent extraction. Polar solvents (e.g., methanol, ethanol) are preferred due to the compound’s hydroxyl groups.

- Maceration/Soxhlet : Prolonged maceration (72–120 hours) or Soxhlet extraction with ethanol yields crude extracts enriched in sesquiterpenoids.

Chromatographic Isolation

- Silica Gel Column Chromatography : Crude extracts are fractionated using gradient elution (hexane:ethyl acetate → ethyl acetate:methanol). Eudesmane-1β,4β,7α-triol typically elutes in medium-polarity fractions (30–50% ethyl acetate).

- Reverse-Phase HPLC : Final purification employs C18 columns with acetonitrile:water (65:35 v/v) mobile phases, achieving >95% purity.

Table 1: Isolation Parameters for Eudesmane-1β,4β,7α-Triol

Structural Elucidation and Characterization

Spectroscopic Analysis

Synthetic Approaches

Cyclization of Germacranolides

Eudesmane-1β,4β,7α-triol is accessible via acid-mediated cyclization of germacranolide precursors:

- Starting Material : Germacra-1(10),4,11(13)-trien-12-oic acid.

- Reaction Conditions :

- Yield : 22–35% after purification.

Table 2: Synthetic Optimization of Germacranolide Cyclization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl/MeOH | Methanol | 25 | 12 | 35 |

| H2SO4 | EtOAc | 40 | 8 | 28 |

Biotechnological Production

Microbial Biosynthesis

Enzyme Engineering

- Cytochrome P450 Mutants : P450BM3 variants (F87A/T268A) enhance hydroxylation efficiency (kcat/KM = 4.7 × 103 M−1s−1).

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse de molécules organiques complexes et comme composé modèle pour l'étude de la chimie des sesquiterpénoïdes.

Biologie : Étudié pour son rôle en tant que métabolite végétal et ses effets potentiels sur la croissance et le développement des plantes.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de produits pharmaceutiques, cosmétiques et agrochimiques à base de produits naturels

Mécanisme d'action

Le mécanisme d'action de l'Eudesmane-1β,4β,7α-triol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour moduler divers processus biologiques par le biais de ses groupes hydroxyles, qui peuvent former des liaisons hydrogène et interagir avec les enzymes, les récepteurs et d'autres biomolécules. Ces interactions peuvent conduire à l'inhibition ou à l'activation de voies spécifiques, ce qui entraîne les effets biologiques observés.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying sesquiterpenoid chemistry.

Biology: Investigated for its role as a plant metabolite and its potential effects on plant growth and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of natural product-based pharmaceuticals, cosmetics, and agrochemicals

Mécanisme D'action

The mechanism of action of Eudesmane-1beta,4beta,7alpha-triol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes through its hydroxyl groups, which can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Eudesmane-Type Compounds

Eudesmane derivatives share a bicyclic sesquiterpenoid framework but differ in hydroxylation patterns, stereochemistry, and biological activities. Below is a comparative analysis of Eudesmane-1β,4β,7α-triol and related compounds:

Table 1: Structural and Functional Comparison of Eudesmane Derivatives

Structural Differentiation

- Hydroxylation Patterns : Eudesmane-1β,4β,7α-triol is distinguished by hydroxyl groups at positions 1β, 4β, and 7α. In contrast, 1β,4β,6β,11-tetrahydroxyeudesmane (C₁₅H₂₈O₄) has an additional hydroxyl group at position 6β and 11, which may enhance polarity and solubility compared to the triol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.